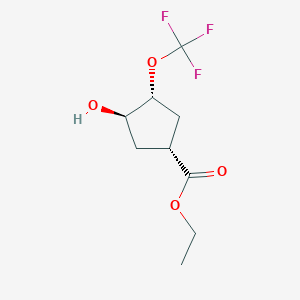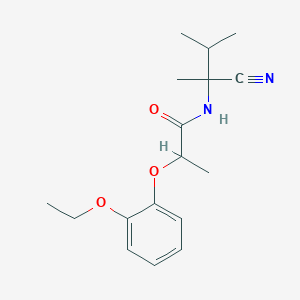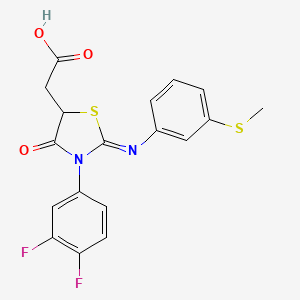
2-(3-(3,4-Difluorophenyl)-2-((3-(methylthio)phenyl)imino)-4-oxothiazolidin-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(3,4-Difluorophenyl)-2-((3-(methylthio)phenyl)imino)-4-oxothiazolidin-5-yl)acetic acid is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of difluorophenyl and methylthio groups in the structure suggests that this compound may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3,4-Difluorophenyl)-2-((3-(methylthio)phenyl)imino)-4-oxothiazolidin-5-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable amine with a thiocarbonyl compound under acidic or basic conditions.
Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a difluorobenzene derivative.
Addition of Methylthio Group: The methylthio group can be added via a thiolation reaction using a methylthiolating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines
Substitution Products: Functionalized aromatic derivatives
Applications De Recherche Scientifique
2-(3-(3,4-Difluorophenyl)-2-((3-(methylthio)phenyl)imino)-4-oxothiazolidin-5-yl)acetic acid may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiazolidinones.
Medicine: Investigation of its therapeutic potential, particularly in anti-inflammatory, antimicrobial, or anticancer research.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(3-(3,4-Difluorophenyl)-2-((3-(methylthio)phenyl)imino)-4-oxothiazolidin-5-yl)acetic acid would depend on its specific biological target. Generally, thiazolidinones are known to interact with enzymes or receptors, modulating their activity. The difluorophenyl and methylthio groups may enhance binding affinity or selectivity towards specific molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broad class with diverse biological activities.
Fluorophenyl Derivatives: Compounds containing fluorophenyl groups, often used in medicinal chemistry for their enhanced metabolic stability.
Uniqueness
The unique combination of difluorophenyl, methylthio, and thiazolidinone moieties in 2-(3-(3,4-Difluorophenyl)-2-((3-(methylthio)phenyl)imino)-4-oxothiazolidin-5-yl)acetic acid may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
2101208-39-1 |
|---|---|
Formule moléculaire |
C18H14F2N2O3S2 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
2-[3-(3,4-difluorophenyl)-2-(3-methylsulfanylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C18H14F2N2O3S2/c1-26-12-4-2-3-10(7-12)21-18-22(11-5-6-13(19)14(20)8-11)17(25)15(27-18)9-16(23)24/h2-8,15H,9H2,1H3,(H,23,24) |
Clé InChI |
STHLKDJVMZZKQT-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC(=C1)N=C2N(C(=O)C(S2)CC(=O)O)C3=CC(=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


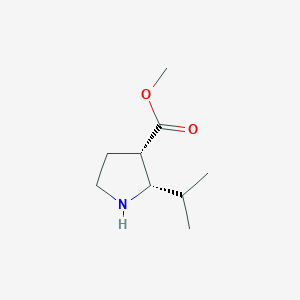
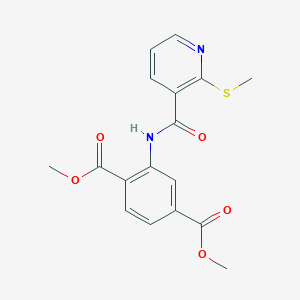
![2-Methyl-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B13351163.png)
![3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351185.png)
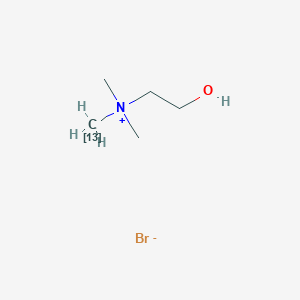
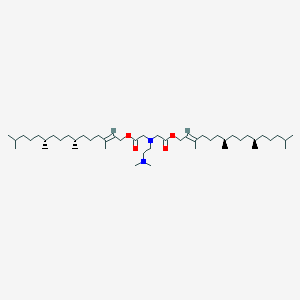
![(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride](/img/structure/B13351211.png)
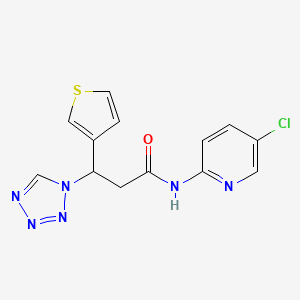

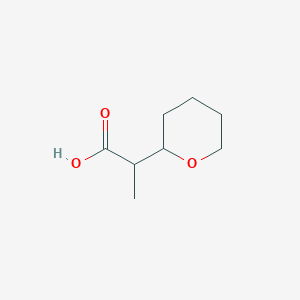
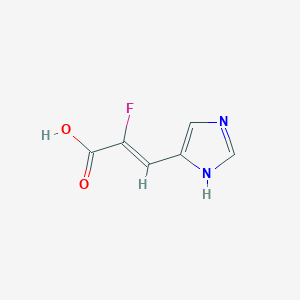
![3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13351225.png)
